1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose
Description
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-α-D-mannopyranose is a protected mannose derivative widely employed in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates. Its structure features acetyl groups at positions 1, 2, 4, and 6, and a benzyl group at position 3. This selective protection pattern facilitates regioselective glycosylation reactions, where the acetyl groups act as temporary protecting groups (removable under basic conditions) and the benzyl group provides long-term stability during synthetic steps .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSXDYBIIGRQJ-MJCUULBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553402 | |
| Record name | 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-alpha-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65827-58-9 | |
| Record name | α-D-Mannopyranose, 3-O-(phenylmethyl)-, 1,2,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65827-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-alpha-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Orthoester-Mediated Regioselective Protection
A widely adopted method leverages 1,2-orthoester intermediates to achieve regioselective benzylation at the 3-position of D-mannose derivatives. The sequence involves:
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Per-O-acetylation : D-Mannose is treated with acetic anhydride (Ac₂O) and iodine (I₂) to yield per-O-acetylated mannose.
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Orthoester Formation : The 1,2-hydroxyl groups are protected as an orthoester using ethanol and 2,4,6-collidine, directing subsequent reactions to the 3-position.
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Benzylation : The exposed 3-hydroxyl group undergoes benzylation with benzyl bromide (BnBr) in the presence of silver oxide (Ag₂O) or sodium hydride (NaH).
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Orthoester Hydrolysis : The orthoester is cleaved with 1M aqueous HCl, regenerating the 1,2-diol.
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Re-acetylation : The 1,2-hydroxyl groups are re-acetylated using Ac₂O to yield the target compound.
Key Advantages :
Direct Sequential Protection Without Orthoesters
Alternative routes avoid orthoesters by employing temporary silyl protections:
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Selective Silylation : The 3-hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBDMSCl).
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Acetylation : Remaining hydroxyls (1,2,4,6) are acetylated with Ac₂O and pyridine.
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Desilylation : TBDMS removal using tetrabutylammonium fluoride (TBAF) exposes the 3-hydroxyl.
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Benzylation : BnBr/Ag₂O introduces the benzyl group at the 3-position.
Challenges :
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Silylation requires anhydrous conditions and adds synthetic steps.
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Lower overall yields (~10–15%) compared to orthoester methods.
Reaction Optimization and Scalability
Large-Scale Synthesis
Starting from 200 g of D-mannose, the orthoester route achieves 12–16% overall yield (65–85 g of product) over seven days. Critical optimizations include:
Solvent and Temperature Effects
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Benzylation : Conducted in dimethylformamide (DMF) at 0–5°C to prevent over-alkylation.
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Acetylation : Room-temperature reactions with catalytic H₂SO₄ ensure complete esterification.
Physicochemical Properties and Characterization
Spectral Data and Physical Constants
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (Days) | Key Advantage |
|---|---|---|---|
| Orthoester-Mediated | 12–16 | 7 | Scalable, byproduct recycling |
| Silyl Protection | 10–15 | 5 | Avoids orthoester hydrolysis |
Applications and Derivative Synthesis
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-α-D-mannopyranose serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzyl groups can be hydrolyzed under acidic or basic conditions to yield the parent mannose derivative.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove the acetyl and benzyl groups selectively.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Yields mannose or partially deprotected derivatives.
Oxidation: Produces oxidized mannose derivatives.
Reduction: Results in deprotected mannose derivatives.
Scientific Research Applications
Scientific Research Applications
- Synthesis of Glycosides : The compound is extensively used in the synthesis of glycosides and other complex carbohydrates due to its ability to undergo glycosylation reactions effectively. These glycosides have applications in pharmaceuticals and biochemistry .
- Medicinal Chemistry : It serves as an intermediate for synthesizing biologically active compounds, including antiviral and anticancer agents. The structural modifications introduced by acetylation influence its interactions with enzymes and receptors, making it valuable in drug development.
- Bioconjugation : Due to its reactivity, it can be utilized in bioconjugation strategies where it acts as a building block for the synthesis of glycoconjugates essential for various biological functions .
- Imaging Agents : The compound is also involved in the preparation of imaging agents used in medical diagnostics. Its ability to form stable complexes with metal ions makes it suitable for radiolabeling applications.
Case Study 1: Synthesis of Mannose Triflate
A practical synthesis method was developed for producing 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose (mannose triflate), which is crucial for generating 2-deoxy-2-[18F]fluoro-D-glucose (FDG), a radiotracer used in positron emission tomography (PET) imaging. The synthesis involved several steps starting from D-mannose and yielded significant quantities suitable for clinical use .
Case Study 2: Development of Antiviral Agents
Research has shown that derivatives of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-α-D-mannopyranose exhibit antiviral properties. By modifying the compound's structure through various chemical reactions, researchers have been able to enhance its efficacy against viral infections.
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose involves its ability to act as a protected form of mannose. The acetyl and benzyl groups protect the hydroxyl groups of mannose, allowing selective reactions to occur at specific positions. This selective protection and deprotection enable the synthesis of complex carbohydrate structures and the study of their biological functions.
Comparison with Similar Compounds
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
- Structure : Benzoyl (Bz) groups at positions 2, 3, 4, and 6.
- Reactivity: Benzoyl esters are more electron-withdrawing than acetyl groups, enhancing the leaving-group ability of anomeric positions in glycosylation reactions. This makes benzoylated derivatives preferred for forming β-mannosidic linkages, which are notoriously challenging due to steric hindrance .
- Stability : Benzoyl groups require harsher deprotection conditions (e.g., NaOH/MeOH) compared to acetyl groups .
2,3,4,6-Tetra-O-benzyl-α-D-mannopyranose
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose
- Structure : Acetyl groups at 1, 2, 6 and benzyl at 3, 4.
- Reactivity : The combination of acetyl (temporary) and benzyl (persistent) groups allows sequential deprotection. For example, acetyl groups can be removed to expose hydroxyls for subsequent glycosylation at positions 1, 2, or 6, while benzyl groups block positions 3 and 4 .
Physical and Chemical Properties
Key Observations :
Glycosylation Efficiency
- 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-α-D-mannopyranose: The acetyl groups at positions 1, 2, and 6 can be selectively hydrolyzed to generate glycosyl acceptors or donors. For instance, enzymatic hydrolysis of acetyl groups (e.g., using lipases) enables regioselective functionalization .
- 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose: Often used in thioglycoside formations (e.g., 4-nitrophenyl thiomannosides) for glycosyl donor applications due to superior leaving-group ability .
Deprotection Strategies
- Acetyl Groups : Removed via Zemplén deacetylation (NaOMe/MeOH) .
- Benzyl Groups: Require hydrogenolysis (H₂/Pd-C) or Lewis acids (e.g., BCl₃) .
Stability and Handling
- Acetylated Derivatives : Sensitive to moisture and base, requiring storage at low temperatures .
- Benzoylated Derivatives : More stable under acidic conditions but prone to hydrolysis in basic environments .
- Benzylated Derivatives : Highly stable; ideal for long-term storage and multi-step syntheses .
Biological Activity
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-α-D-mannopyranose is a derivative of mannose, a simple sugar that plays a significant role in various biological processes. This compound is characterized by the presence of four acetyl groups and one benzyl group attached to the mannopyranose ring. Its unique structure makes it a valuable compound in organic synthesis, carbohydrate chemistry, and potential biomedical applications.
- Molecular Formula: C21H26O10
- Molecular Weight: 438.43 g/mol
- CAS Number: 65827-58-9
Biological Applications
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-α-D-mannopyranose has shown promise in several biological contexts:
1. Carbohydrate-Protein Interactions
This compound is utilized in studies investigating carbohydrate-protein interactions. Its structure allows researchers to explore how glycosylation processes affect protein function and stability. The benzyl group provides a hydrophobic environment that can influence binding interactions with lectins and other carbohydrate-binding proteins .
2. Drug Delivery Systems
Research has suggested that derivatives of mannose, including this compound, can be employed in drug delivery systems. The ability to modify the surface properties of nanoparticles with mannose derivatives enhances targeting capabilities to mannose receptors on immune cells, improving therapeutic efficacy .
3. Glycosylation Processes
The compound serves as a precursor in the synthesis of glycosides and other complex carbohydrates. Its protective groups can be selectively removed under specific conditions, facilitating the synthesis of bioactive compounds .
The biological activity of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-α-D-mannopyranose primarily revolves around its role in glycosylation reactions. The acetyl groups protect hydroxyl functionalities during synthesis while allowing for selective reactions at the benzyl position. This selectivity is crucial for creating complex carbohydrate structures that can interact with biological systems effectively.
Study 1: Synthesis and Characterization
A study demonstrated the practical synthesis of this compound from D-mannose through acetylation and benzylation processes. The resulting product was characterized using NMR spectroscopy, confirming the structural integrity required for biological applications .
Study 2: Interaction with Lectins
Another research effort focused on the interaction between this mannose derivative and various lectins. Results indicated enhanced binding affinity compared to unmodified mannose due to the presence of the benzyl group. This finding supports its potential use in targeted drug delivery systems aimed at immune modulation .
Study 3: Enzymatic Studies
Research exploring enzymatic reactions involving this compound revealed its potential as a substrate for glycosyltransferases. The findings suggest that it could be used to construct oligosaccharides with specific biological activities, paving the way for new therapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-α-D-mannopyranose | C21H26O10 | Benzyl group enhances hydrophobic interactions |
| 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-β-D-glucopyranose | C21H26O10 | Derived from glucose; different binding properties |
| 2,3,4,6-Tetra-O-acetyl-D-galactopyranose | C20H26O10 | Similar acetylation but derived from galactose |
Q & A
Q. What are the established synthetic routes for 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-α-D-mannopyranose, and how can reaction efficiency be optimized?
The compound is synthesized via regioselective protection and glycosylation. A common approach involves sequential acetylation and benzylation of D-mannose derivatives. For example, intermediates like 3-deoxy-3-iodo analogs are prepared using Bu₃SnH and AIBN under radical conditions to eliminate iodine, yielding deoxygenated products (85% purity after column chromatography) . Optimization focuses on:
- Solvent selection : Toluene or DCM for radical reactions to minimize side products.
- Purification : Silica gel chromatography with gradients (e.g., EtOAc/hexane) improves yield (78–85%) .
- Temperature control : Reactions at −30°C suppress unwanted stereoisomers during glycosylation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- ¹³C/¹H-NMR : Assigns stereochemistry via anomeric proton signals (δ 4.81–5.24 ppm) and acetyl/benzyl group resonances (e.g., δ 165.2–166.3 ppm for carbonyl carbons) .
- ESI-MS : Validates molecular weight (e.g., [M + Na]⁺ at m/z 1497.5589) and isotopic labeling (e.g., ¹³C incorporation) .
- TLC monitoring : Ensures reaction progression and intermediate purity .
Advanced Research Questions
Q. How can competing glycosylation pathways be controlled during the synthesis of mannose-containing oligosaccharides using this compound?
Competing α/β glycosidic bond formation arises from stereoelectronic effects. Key strategies include:
- Protecting group modulation : Benzyl groups at C3 and acetyl at C2/C4/C6 direct glycosylation to specific hydroxyls .
- Promoter selection : AgOTf/NIS in DCM at −30°C enhances α-selectivity (e.g., 67% yield for α-linked trisaccharide) .
- Molecular sieves : Remove moisture to prevent hydrolysis of activated intermediates .
Q. What strategies address discrepancies between NMR and mass spectrometry data in structural elucidation?
Contradictions may arise from isobaric impurities or dynamic stereochemistry. Solutions include:
- Cross-validation : Compare NMR coupling constants (e.g., J = 1.8–3.2 Hz for mannose anomers) with high-resolution MS (e.g., m/z 1498.5638 calc. vs. 1498.5584 observed) .
- Derivatization : Acetylation or benzoylation of free hydroxyls simplifies NMR interpretation .
- Isotopic labeling : ¹³C-labeled analogs (e.g., at C6) resolve overlapping signals in crowded spectra .
Q. How can protecting group strategies be optimized to minimize side reactions in multi-step syntheses?
- Orthogonal protection : Use benzyl (acid-stable) and acetyl (base-labile) groups to enable sequential deprotection .
- Transient protection : Fmoc groups (removed with piperidine) allow selective functionalization at C2 .
- Side reaction mitigation : Avoid prolonged exposure to basic conditions (e.g., DMAP) to prevent acetyl migration .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Scaling introduces risks of reduced stereocontrol and exothermic side reactions. Critical measures:
- Temperature gradients : Maintain −30°C during glycosylation to suppress β-anomer formation .
- Radical scavengers : Include inhibitors like BHT to prevent uncontrolled Bu₃SnH-mediated pathways .
- Batch purification : Use automated flash chromatography with optimized solvent systems (e.g., toluene/EtOAc) for consistent purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
